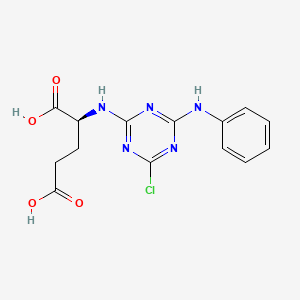

N-(4-Anilino-6-chloro-1,3,5-triazin-2-yl)-L-glutamic acid

Description

N-(4-Anilino-6-chloro-1,3,5-triazin-2-yl)-L-glutamic acid is a triazine-based derivative synthesized via sequential nucleophilic substitution reactions involving cyanuric chloride. The compound features a 1,3,5-triazine core substituted with an anilino group at position 4, a chlorine atom at position 6, and an L-glutamic acid moiety at position 2 . Preliminary biochemical studies indicate its role as a monoamine oxidase A (MAO-A) inhibitor, with activity comparable to clorgyline, a well-established MAO-A inhibitor .

Properties

CAS No. |

61955-54-2 |

|---|---|

Molecular Formula |

C14H14ClN5O4 |

Molecular Weight |

351.74 g/mol |

IUPAC Name |

(2S)-2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]pentanedioic acid |

InChI |

InChI=1S/C14H14ClN5O4/c15-12-18-13(16-8-4-2-1-3-5-8)20-14(19-12)17-9(11(23)24)6-7-10(21)22/h1-5,9H,6-7H2,(H,21,22)(H,23,24)(H2,16,17,18,19,20)/t9-/m0/s1 |

InChI Key |

JQIFQPLGLMNTPI-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline to form 4-chloro-6-phenylamino-1,3,5-triazine. This intermediate is then reacted with (S)-glutamic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-anilino group in the target compound enhances MAO-A selectivity compared to morpholino/piperidino substituents, likely due to aromatic π-π interactions with the enzyme’s active site . Chlorine at position 6 improves electrophilicity, facilitating covalent or polar interactions with MAO-A .

Amino Acid Role: L-glutamic acid in the target compound may reduce cytotoxicity compared to bulkier residues (e.g., L-phenylalanine in Compound 25), as observed in preliminary toxicity screens . Unlike ZJ43, which uses glutamic acid for metabotropic glutamate receptor (mGluR) modulation, the target compound leverages this moiety for solubility rather than direct receptor targeting .

Metabolic Stability

- The L-glutamic acid moiety in the target compound exhibits minimal metabolic degradation compared to glutamine derivatives, as shown in isotopic labeling studies . This contrasts with analogs like 13C2-glutamine, which undergo significant enzymatic conversion .

Therapeutic Potential

- The target compound’s MAO-A selectivity (>100-fold) surpasses early analogs (e.g., Compound 7 with moderate selectivity), positioning it as a candidate for depression and neurodegenerative disorders .

Biological Activity

N-(4-Anilino-6-chloro-1,3,5-triazin-2-yl)-L-glutamic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core linked to an aniline moiety and an L-glutamic acid side chain. The molecular formula is , with a molecular weight of approximately 305.73 g/mol. The presence of the chloro group and the triazine ring is crucial for its biological activity.

Synthesis

The synthesis typically involves the condensation of 6-chloro-1,3,5-triazine derivatives with L-glutamic acid. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis which has shown to be efficient in producing high-quality compounds .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimalarial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antimalarial properties by inhibiting Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). For instance, compounds derived from L-glutamic acid showed binding affinities comparable to established inhibitors like WR99210 .

- Antitumor Activity : The compound has also been evaluated for its potential in oncology. It has been shown to inhibit the proliferation of tumor cell lines through mechanisms involving the inhibition of phosphoinositide 3-kinase (PI3K) pathways. This inhibition leads to reduced activation of downstream signaling pathways critical for tumor growth .

In Vitro Studies

In vitro assays have confirmed the efficacy of this compound against various strains of malaria and cancer cell lines. For example:

- IC50 Values : The IC50 values for certain derivatives against chloroquine-sensitive and resistant strains of malaria were reported as low as 0.1 µM, indicating potent activity .

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Antimalarial Efficacy : A study involving a series of synthesized triazine derivatives demonstrated that specific modifications to the aniline moiety significantly enhanced antimalarial activity against both sensitive and resistant strains .

- Cancer Treatment : In a preclinical trial assessing the anti-tumor effects on xenograft models, this compound showed promising results in reducing tumor size and improving survival rates compared to control groups .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.